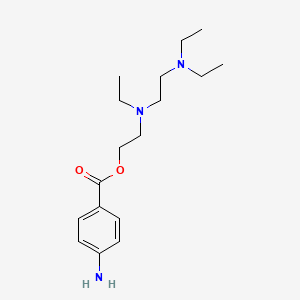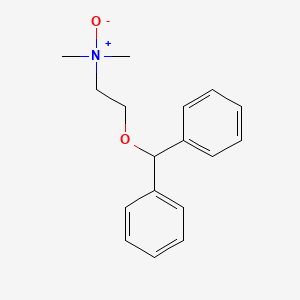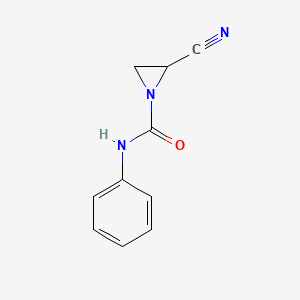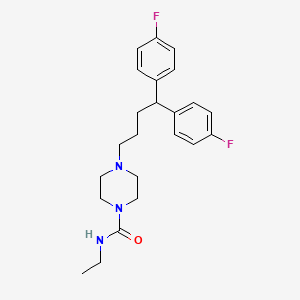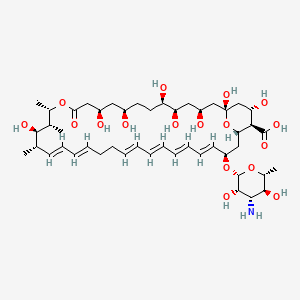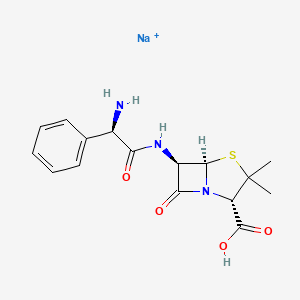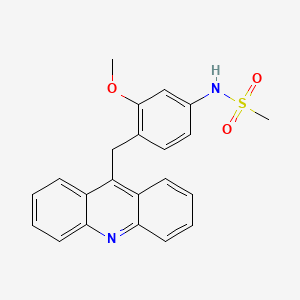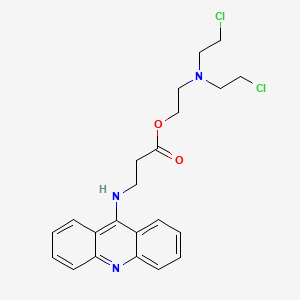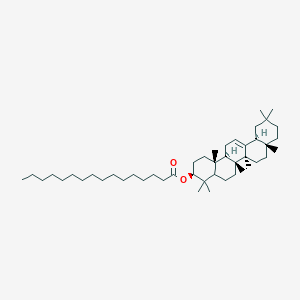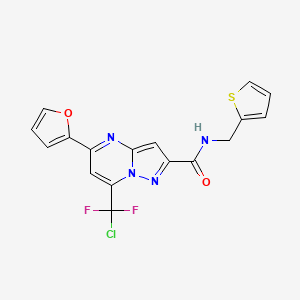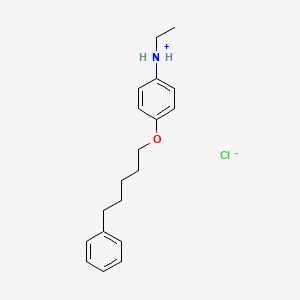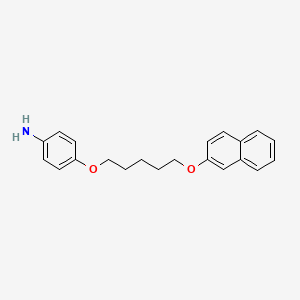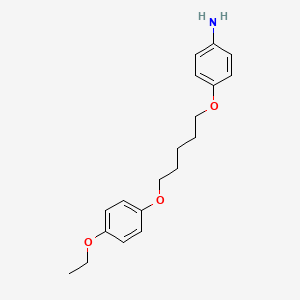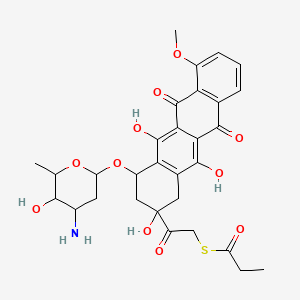
Adriamycin 14-thiobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adriamycin 14-thiobutyrate, also known as Doxorubicinone 14-thiobutyrate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Adriamycin 14-thiobutyrate and similar thio ester analogues of adriamycin have been studied for their antitumor activity. Significant in vivo anti-P388 activity was observed with thioacetate, thiovalerate, and thiobenzoate derivatives. However, none of these compounds matched the curative effects of N-(trifluoroacetyl)adriamycin 14-valerate in this system (Seshadri, Idriss, & Israel, 1986).
Interaction with DNA
- Adriamycin 14-thio esters, including Adriamycin 14-thiobutyrate, were prepared and their extent of interaction with calf thymus DNA was evaluated. The study explored the potential of these compounds in antitumor activity and their interaction with DNA (Seshadri, Idriss, & Israel, 1986).
Development of Analogs for Improved Efficacy
- The development of analogs like Adriamycin 14-thiobutyrate stems from efforts to improve the antitumor efficacy of adriamycin while reducing toxicity. These analogs, including N-(trifluoroacetyl)adriamycin 14-valerate, have shown potential in increasing the lifespan of animals with certain types of leukemia, suggesting improved efficacy over adriamycin in certain contexts (Israel, Potti, & Seshadri, 1985).
Covalent Binding Studies
- Investigations into the covalent binding of adriamycin to proteins have been conducted. These studies provide insights into the interactions of adriamycin and its analogs, like Adriamycin 14-thiobutyrate, with biological macromolecules, which is crucial for understanding their mechanism of action (Ghezzi, Donelli, Pantarotto, Facchinetti, & Garattini, 1981).
DNA Damage Induction
- Adriamycin and its analogs are known to induce DNA damage, which is a key aspect of their antitumor activity. This DNA damage is associated with the drug's interaction with DNA topoisomerase II, an enzyme critical in DNA replication and repair processes (Tewey, Rowe, Yang, Halligan, & Liu, 1984).
Eigenschaften
CAS-Nummer |
101980-74-9 |
|---|---|
Produktname |
Adriamycin 14-thiobutyrate |
Molekularformel |
C30H33NO11S |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] propanethioate |
InChI |
InChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3 |
InChI-Schlüssel |
URBSPOJXXBMEIV-UHFFFAOYSA-N |
SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Kanonische SMILES |
CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Adriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



